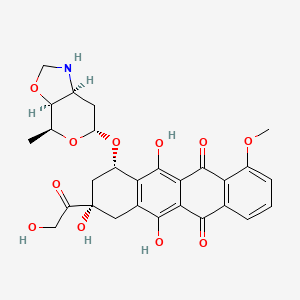

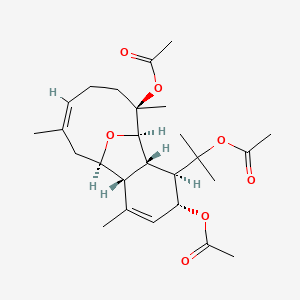

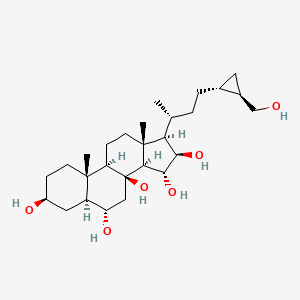

Xyloketal B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xyloketal B is a natural product found in Xylaria with data available.

Applications De Recherche Scientifique

Neuroprotection and Stroke Treatment

Xyloketal B exhibits significant neuroprotective effects, particularly in models of ischemic stroke. It has been demonstrated to possess anti-oxidative, anti-inflammatory, and anti-apoptotic properties, which are crucial in mitigating neuronal cell death induced by ischemia. Mechanistically, it interacts with neurons and microglial cells, regulating proteins involved in apoptotic events during ischemia, such as inhibiting specific NADPH oxidase subunits, upregulating HO-1, increasing the Bcl-1/Bax ratio, and downregulating the TLR4 receptor. These mechanisms have been validated in both in vitro and in vivo stroke models, underscoring the potential of Xyloketal B in preventing ischemia-induced neuronal damage (Gong et al., 2018).

Cardiovascular Protection

Xyloketal B also demonstrates protective effects against cardiovascular diseases. It has been shown to protect against oxidized LDL-induced injury in human umbilical vein endothelial cells (HUVECs) by attenuating oxidative stress, promoting nitric oxide production, and restoring Bcl-2 expression. These actions suggest a promising role for Xyloketal B in the treatment of atherosclerosis and related conditions (Chen et al., 2009).

Antioxidant and Anti-inflammatory Activities

The compound has been found to alleviate cerebral infarction and neurologic deficits in mouse models of stroke through suppression of the ROS/TLR4/NF-κB inflammatory signaling pathway. This indicates its potent antioxidant and anti-inflammatory activities, which are essential for its neuroprotective effects (Pan et al., 2017).

Metabolic Disease and NAFLD

In the context of metabolic diseases, Xyloketal B has shown effects on nonalcoholic fatty liver disease (NAFLD) by modulating lipid metabolism pathways. It attenuates fatty acid-induced lipid accumulation via the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, suggesting its potential in the management of lipid disorders and NAFLD (Zhang et al., 2017).

Glioblastoma and Cancer Therapy

Furthermore, Xyloketal B has been investigated for its anti-cancer properties, particularly against glioblastoma. It inhibits glioblastoma cell proliferation and migration in vitro by affecting the TRPM7-regulated PI3K/Akt and MEK/ERK signaling pathways. This provides a basis for its potential application in cancer therapy (Chen et al., 2015).

Antihypertensive Effects

Xyloketal B has shown antihypertensive effects in renovascular hypertensive rats, mediated through the NO-sGC-cGMP pathway and calcium signaling. This suggests its utility in managing hypertension and vascular dysfunction (Zhao et al., 2018).

Atherosclerosis and Endothelial Dysfunction

Additionally, it attenuates atherosclerotic plaque formation and improves endothelial dysfunction in apolipoprotein E-deficient mice, highlighting its potential in cardiovascular disease prevention (Zhao et al., 2015).

Propriétés

Nom du produit |

Xyloketal B |

|---|---|

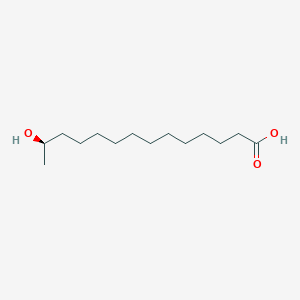

Formule moléculaire |

C20H26O5 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(4R,7R,8R,15R,18R,19R)-4,7,15,18-tetramethyl-3,5,14,16-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(13),2(10),11-trien-11-ol |

InChI |

InChI=1S/C20H26O5/c1-10-9-23-20(4)14(10)5-12-16(21)7-17-13(18(12)25-20)6-15-11(2)8-22-19(15,3)24-17/h7,10-11,14-15,21H,5-6,8-9H2,1-4H3/t10-,11-,14+,15+,19+,20+/m0/s1 |

Clé InChI |

CCNANHBVUNZCKA-FCOFOHSNSA-N |

SMILES isomérique |

C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=C(C4=C3O[C@@]5([C@H](C4)[C@H](CO5)C)C)O)C |

SMILES canonique |

CC1COC2(C1CC3=C(O2)C=C(C4=C3OC5(C(C4)C(CO5)C)C)O)C |

Synonymes |

xyloketal B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)

![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)